(R)-2-amino-3-((4-methylbenzyl)thio)propan-1-ol
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Overview
Description
H-Cysteinol(4-MeBzl): is a derivative of cysteine, an amino acid that contains a thiol group. The compound is characterized by the presence of a methylbenzyl group attached to the cysteine molecule. This modification enhances the stability and reactivity of the compound, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Cysteinol(4-MeBzl) typically involves the protection of the thiol group of cysteine with a methylbenzyl group. This can be achieved through a series of steps including:
Protection of the thiol group: The thiol group of cysteine is protected using a methylbenzyl group. This is usually done by reacting cysteine with methylbenzyl chloride in the presence of a base such as sodium hydroxide.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain pure H-Cysteinol(4-MeBzl).
Industrial Production Methods: In an industrial setting, the production of H-Cysteinol(4-MeBzl) follows similar steps but on a larger scale. The process involves:
Bulk synthesis: Large quantities of cysteine are reacted with methylbenzyl chloride in industrial reactors.
Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques.
Quality control: The final product is subjected to rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions: H-Cysteinol(4-MeBzl) undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The methylbenzyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products:
Oxidation: Formation of disulfides.
Reduction: Regeneration of the thiol group.
Substitution: Formation of various substituted cysteine derivatives.
Scientific Research Applications
H-Cysteinol(4-MeBzl) has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Employed in the study of protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of H-Cysteinol(4-MeBzl) involves its ability to form and break disulfide bonds. This property is crucial in various biological processes, including protein folding and stabilization. The compound interacts with molecular targets such as enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Cysteine: The parent compound, which lacks the methylbenzyl group.
N-Acetylcysteine: A derivative of cysteine with an acetyl group.
S-Methylcysteine: Another cysteine derivative with a methyl group attached to the sulfur atom.
Uniqueness of H-Cysteinol(4-MeBzl): H-Cysteinol(4-MeBzl) is unique due to the presence of the methylbenzyl group, which enhances its stability and reactivity compared to other cysteine derivatives. This makes it particularly useful in applications requiring stable thiol groups.
Properties
IUPAC Name |
2-amino-3-[(4-methylphenyl)methylsulfanyl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13/h2-5,11,13H,6-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORIOJRHRGVUSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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